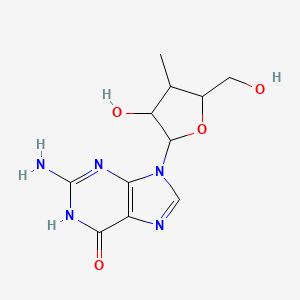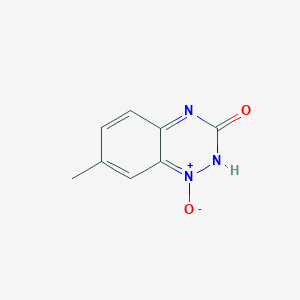
4-((2,6-Dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl)-2,6-dimethylaniline phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Name: 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-xylidine phosphate (1:1)
Molecular Formula: C23H25Cl2N2O4P
Molecular Weight: 495.34 g/mol
This compound is a complex organic molecule with a fused cyclohexadiene ring system and a phosphate group. It contains dichlorophenyl, xylidine, and imino moieties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in appropriate solvents with acid catalysts.
Industrial Production: Industrial-scale production methods are proprietary, but the compound may be synthesized using similar principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound, which may have altered properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying cyclohexadiene-based systems and their reactivity.
Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research into its pharmacological properties, toxicity, and potential therapeutic applications.
Industry: May find applications in dye synthesis or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its fused cyclohexadiene ring system and phosphate group distinguish it from other related compounds.
Similar Compounds: While I don’t have an exhaustive list, similar compounds might include other xylidine derivatives or cyclohexadiene-based molecules.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Properties
Molecular Formula |
C24H25Cl2N3O3P+ |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylbenzenecarboximidamide;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C24H23Cl2N3.HO3P/c1-12-8-16(9-13(2)20(12)24(28)29)21(22-18(25)6-5-7-19(22)26)17-10-14(3)23(27)15(4)11-17;1-4(2)3/h5-11,27H,1-4H3,(H3,28,29);(H-,1,2,3)/p+1 |
InChI Key |
OIKGWRXLSPXHRY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=N)N)C)C(=C2C=C(C(=N)C(=C2)C)C)C3=C(C=CC=C3Cl)Cl.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)



![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)
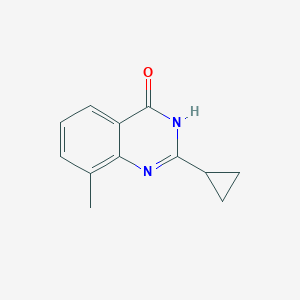
![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
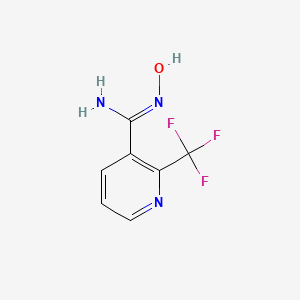

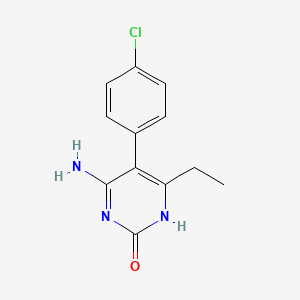
amine](/img/structure/B12096755.png)
